A Technical Guide to 3-(3-Bromophenyl)oxetan-3-amine Hydrochloride: A Versatile Building Block in Modern Drug Discovery
A Technical Guide to 3-(3-Bromophenyl)oxetan-3-amine Hydrochloride: A Versatile Building Block in Modern Drug Discovery
Foreword: The Strategic Value of Saturated Heterocycles in Medicinal Chemistry
In the landscape of contemporary drug discovery, the judicious incorporation of novel structural motifs is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among these, small, saturated heterocycles have emerged as powerful tools for medicinal chemists. The oxetane ring, a four-membered cyclic ether, has garnered considerable attention for its ability to serve as a polar, three-dimensional scaffold that can profoundly influence a molecule's properties. This guide provides an in-depth technical overview of a particularly valuable building block: 3-(3-Bromophenyl)oxetan-3-amine hydrochloride. We will explore its synthesis, chemical attributes, and strategic applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical Properties and Structural Attributes
3-(3-Bromophenyl)oxetan-3-amine hydrochloride is a crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1332765-79-3 | [1] |
| Molecular Formula | C₉H₁₁BrClNO | [1] |
| Molecular Weight | 264.55 g/mol | |
| Appearance | Powder | |
| Purity | Typically ≥97% | |
| Storage | Room temperature | [1] |
The structure of 3-(3-Bromophenyl)oxetan-3-amine hydrochloride is characterized by three key features:
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The Oxetane Ring: This strained four-membered ether is not merely a passive linker. It introduces a degree of three-dimensionality and polarity, often enhancing aqueous solubility and metabolic stability when incorporated into larger molecules. The oxetane moiety can act as a bioisostere for less favorable groups like gem-dimethyl or carbonyl functionalities.[2]
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The 3-Bromophenyl Group: The bromine atom on the phenyl ring serves as a versatile synthetic handle. It is amenable to a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR) of a lead compound.
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The Primary Amine: The amine group at the 3-position of the oxetane ring is a key site for further functionalization. It can readily participate in amide bond formation, reductive amination, and other nucleophilic substitution reactions, enabling the facile linkage of this building block to other molecular fragments.
// Define nodes for the structure N1 [label="NH2", pos="0,0.5!"]; C1 [label="C", pos="0,-0.5!"]; C2 [label="CH2", pos="-1.2,-1!"]; O1 [label="O", pos="0,-2!"]; C3 [label="CH2", pos="1.2,-1!"]; C4 [label="C", pos="0,-3!"]; // Phenyl ring attachment point C5 [label="C", pos="-0.8,-3.8!"]; C6 [label="C", pos="-0.8,-4.8!"]; C7 [label="C", pos="0,-5.6!"]; Br1 [label="Br", pos="0,-6.6!"]; C8 [label="C", pos="0.8,-4.8!"]; C9 [label="C", pos="0.8,-3.8!"]; H1 [label="HCl", pos="2,0.5!", fontcolor="#EA4335"];
// Draw bonds N1 -- C1; C1 -- C2; C2 -- O1; O1 -- C3; C3 -- C1; C1 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- Br1; C7 -- C8; C8 -- C9; C9 -- C4;
// Dashed lines for aromaticity edge [style=dashed]; C4 -- C9; C5 -- C6; C8 -- C7;
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Synthesis of 3-(3-Bromophenyl)oxetan-3-amine Hydrochloride: A Representative Protocol
Step 1: Grignard Addition to Oxetan-3-one
The synthesis commences with the addition of a Grignard reagent, derived from 1,3-dibromobenzene, to oxetan-3-one. This reaction forms the key tertiary alcohol intermediate.
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Reaction: 1,3-Dibromobenzene is first converted to 3-bromophenylmagnesium bromide. This Grignard reagent is then reacted with oxetan-3-one in an anhydrous ethereal solvent at low temperature.
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Reagents and Conditions:
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1,3-Dibromobenzene
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Magnesium turnings
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Anhydrous tetrahydrofuran (THF)
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Oxetan-3-one
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-78 °C to room temperature
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Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product, 3-(3-bromophenyl)oxetan-3-ol, is extracted with an organic solvent, dried, and purified by column chromatography.
Step 2: Conversion of the Tertiary Alcohol to an Azide
The hydroxyl group of the intermediate is then converted to an azide, which serves as a precursor to the amine.
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Reaction: The tertiary alcohol is reacted with diphenylphosphoryl azide (DPPA) in the presence of a base.
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Reagents and Conditions:
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3-(3-Bromophenyl)oxetan-3-ol
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Diphenylphosphoryl azide (DPPA)
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1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
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Toluene
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Elevated temperature (e.g., 80-100 °C)
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Work-up: The reaction mixture is washed with water and brine. The organic layer is dried and concentrated to yield 3-azido-3-(3-bromophenyl)oxetane, which may be used in the next step without further purification.
Step 3: Reduction of the Azide to the Amine
The azide is reduced to the primary amine using a suitable reducing agent.
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Reaction: The azide is reduced using a mild reducing agent such as triphenylphosphine followed by hydrolysis, or via catalytic hydrogenation.
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Reagents and Conditions (Staudinger Reduction):
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3-Azido-3-(3-bromophenyl)oxetane
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Triphenylphosphine
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Tetrahydrofuran (THF)
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Water
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Room temperature
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Work-up: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 3-(3-bromophenyl)oxetan-3-amine.
Step 4: Formation of the Hydrochloride Salt
The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties.
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Reaction: The free amine is dissolved in a suitable solvent and treated with a solution of hydrochloric acid.
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Reagents and Conditions:
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3-(3-Bromophenyl)oxetan-3-amine
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Anhydrous diethyl ether or dichloromethane
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HCl in diethyl ether (e.g., 2 M solution)
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0 °C to room temperature
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Work-up: The resulting precipitate, 3-(3-Bromophenyl)oxetan-3-amine hydrochloride, is collected by filtration, washed with cold solvent, and dried under vacuum.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of 3-(3-Bromophenyl)oxetan-3-amine hydrochloride. The following techniques are typically employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl group, as well as the diastereotopic methylene protons of the oxetane ring. The amine protons may appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon of the oxetane ring attached to the amine and phenyl groups, the methylene carbons of the oxetane, and the carbons of the bromophenyl ring.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would typically show the molecular ion peak for the free base [M+H]⁺ at approximately m/z 228.00 and 230.00 in a roughly 1:1 ratio, which is characteristic of the isotopic pattern of bromine.
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Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the N-H stretching of the amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the oxetane ether linkage.
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High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. A reversed-phase method with a suitable C18 column and a mobile phase gradient of water and acetonitrile with a modifier like trifluoroacetic acid (TFA) or formic acid would be appropriate.
Applications in Drug Discovery: A Hypothetical Experimental Workflow
The true value of 3-(3-Bromophenyl)oxetan-3-amine hydrochloride lies in its application as a versatile building block. Below is a hypothetical, yet representative, experimental workflow for its use in the synthesis of a novel kinase inhibitor.
Objective: To synthesize a library of potential kinase inhibitors by coupling 3-(3-Bromophenyl)oxetan-3-amine hydrochloride with a variety of carboxylic acid-containing heterocyclic cores, followed by diversification via Suzuki coupling.
Step 1: Amide Coupling
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Protocol:
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To a solution of the heterocyclic carboxylic acid (1.0 eq) in dimethylformamide (DMF), add a peptide coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 3.0 eq).
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Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.
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Add 3-(3-Bromophenyl)oxetan-3-amine hydrochloride (1.2 eq) to the reaction mixture.
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Stir at room temperature for 12-24 hours, monitoring the reaction progress by LC-MS.
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Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
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Step 2: Suzuki Cross-Coupling for Diversification
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Protocol:
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In a microwave vial, combine the bromophenyl-containing amide (1.0 eq), the desired boronic acid or ester (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq), and a base like potassium carbonate (2.0 eq).
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Add a mixture of dioxane and water (e.g., 4:1) as the solvent.
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Seal the vial and heat in a microwave reactor to 100-120 °C for 30-60 minutes.
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Monitor the reaction by LC-MS.
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After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.
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Wash the filtrate with water and brine, then dry and concentrate.
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Purify the final compound by preparative HPLC to yield the target kinase inhibitor.
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Safety and Handling
3-(3-Bromophenyl)oxetan-3-amine hydrochloride is a research chemical and should be handled with appropriate safety precautions in a laboratory setting.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Measures:
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
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Avoid contact with skin and eyes.
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Wash hands thoroughly after handling.
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Conclusion
3-(3-Bromophenyl)oxetan-3-amine hydrochloride is a valuable and versatile building block in modern medicinal chemistry. Its unique combination of a polar, three-dimensional oxetane ring, a synthetically tractable bromophenyl group, and a reactive amine functionality provides a powerful platform for the synthesis of novel drug candidates. The strategic incorporation of this moiety can lead to significant improvements in the physicochemical and pharmacological properties of lead compounds. This guide has provided a comprehensive overview of its properties, a representative synthetic protocol, and a practical example of its application in a drug discovery workflow. As the demand for novel chemical matter continues to grow, the utility of well-designed building blocks like 3-(3-Bromophenyl)oxetan-3-amine hydrochloride will undoubtedly continue to expand.
References
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Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]
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Wannberg, J., & Burstein, E. S. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12582–12606. [Link]
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Jiehua Medicine. (n.d.). 3-(3-bromophenyl)oxetan-3-amine. Retrieved from [Link]
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Stepan, A. F., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
- Google Patents. (n.d.). CN114736173A - Preparation method of 3-(difluoromethyl) oxetane-3-amine hydrochloride.
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PubChemLite. (n.d.). 3-(3-bromophenyl)oxetan-3-amine hydrochloride (C9H10BrNO). Retrieved from [Link]
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CP Lab Safety. (n.d.). 3-(3-bromophenyl)oxetan-3-amine hydrochloride, min 97%, 100 mg. Retrieved from [Link]
